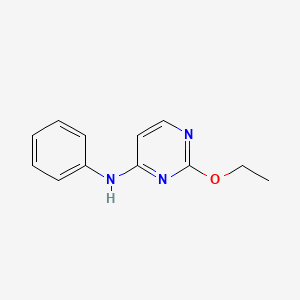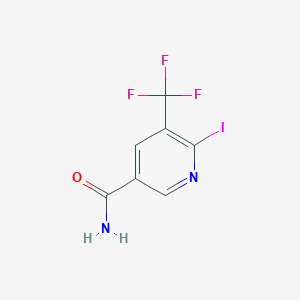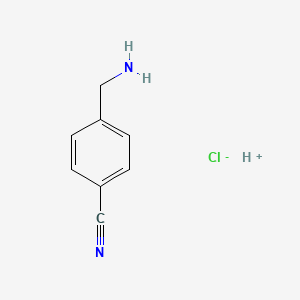
4-(Aminomethyl)benzonitrileHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H8N2·HCl. It is commonly used in various chemical syntheses and has applications in biomedical research. The compound is known for its role in the synthesis of fluorescent-labeled bisbenzamidine and other biochemical tools .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzonitrile hydrochloride can be synthesized from 4-cyanobenzylamine. The synthesis involves the reaction of 4-cyanobenzylamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Reactants: 4-cyanobenzylamine and hydrochloric acid
Solvent: Water or methanol
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production of 4-(Aminomethyl)benzonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Purification: Crystallization or recrystallization to obtain pure product
Quality Control: Analytical techniques such as HPLC to ensure product purity
Chemical Reactions Analysis
4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-(Aminomethyl)benzoic acid
Reduction: 4-(Aminomethyl)benzylamine
Substitution: Various substituted benzonitriles
Scientific Research Applications
4-(Aminomethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of fluorescent-labeled bisbenzamidine, which is a biochemical tool in various studies.
Biology: Employed in the modification of alginate hydrogels for cell engineering applications.
Medicine: Investigated for its potential use in drug delivery systems and as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate enzymes involved in biochemical pathways.
Modify Cellular Structures: Alter the properties of hydrogels used in cell engineering.
Enhance Fluorescence: Serve as a fluorescent marker in various biological assays.
Comparison with Similar Compounds
4-(Aminomethyl)benzonitrile hydrochloride can be compared with similar compounds such as:
4-(Methylamino)benzonitrile: Similar structure but with a methyl group instead of an amino group.
4-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of an aminomethyl group.
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Aminomethyl)benzonitrile hydrochloride is unique due to its combination of an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-(aminomethyl)benzonitrile;hydron;chloride |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H |
InChI Key |
QREZLLYPLRPULF-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC(=CC=C1CN)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


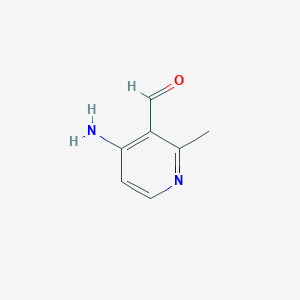
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
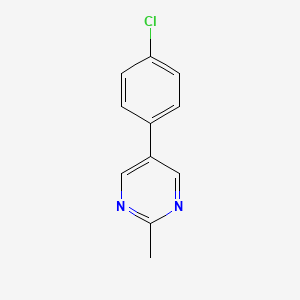


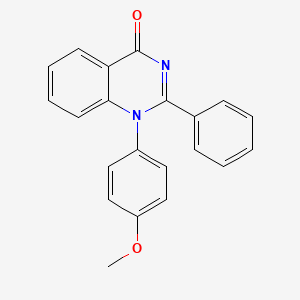

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
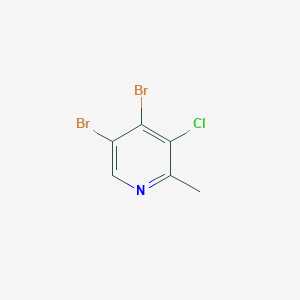
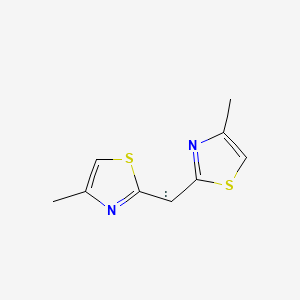
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
